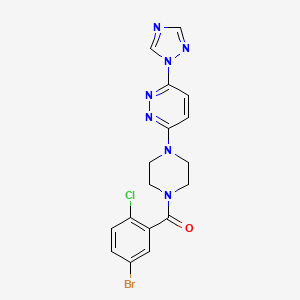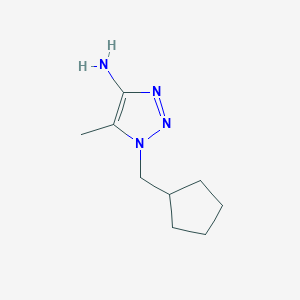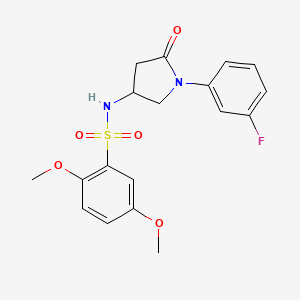![molecular formula C19H17N3O5S B2940211 methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate CAS No. 478063-19-3](/img/structure/B2940211.png)
methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate” is a chemical compound with the molecular formula C19H17N3O5S . It has an average mass of 399.420 Da and a monoisotopic mass of 399.088898 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H17N3O5S/c1-27-19(24)15-9-3-5-11-17(15)28(25,26)21-20-18(23)14-8-2-4-10-16(14)22-12-6-7-13-22/h2-13,21H,1H3,(H,20,23) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the bonds between them.Mécanisme D'action
Methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate acts as a Lewis acid, which means it can accept electrons from other molecules. This allows it to form complexes with other molecules and catalyze reactions. It also acts as a Bronsted-Lowry acid, which means it can donate protons to other molecules. This allows it to form hydrogen bonds and other interactions with other molecules.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical and physiological effects. However, it is known to be non-toxic and is not expected to have any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate has several advantages when used in laboratory experiments. It is a stable compound that is easy to synthesize and can be used in a variety of reactions. It also has a high solubility in a variety of solvents and is not toxic. However, it is not very soluble in water, which can limit its use in some experiments.
Orientations Futures
Methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate has a wide range of potential applications in scientific research. Possible future directions include the use of this compound as a catalyst in organic synthesis, as a fluorescent probe for the detection of biomolecules, and as a ligand for the stabilization of metal complexes. It could also be used in the synthesis of novel drugs and in the development of new materials. Additionally, further research could be done to investigate the biochemical and physiological effects of this compound.
Méthodes De Synthèse
Methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate can be synthesized using a multi-step process. The first step involves the conversion of pyrrole to its corresponding amide, which is then reacted with sodium hydroxide and carbon dioxide to form the desired product. The product can then be isolated by recrystallization.
Applications De Recherche Scientifique
Methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate has been used in various scientific research applications. It has been used as a reagent in the synthesis of other molecules, such as 2-amino-4-aryl-1H-pyrrole derivatives, and as a catalyst in the formation of polymers. It has also been used as a fluorescent probe for the detection of amines and as a ligand for the stabilization of metal complexes.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-[[(2-pyrrol-1-ylbenzoyl)amino]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-27-19(24)15-9-3-5-11-17(15)28(25,26)21-20-18(23)14-8-2-4-10-16(14)22-12-6-7-13-22/h2-13,21H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYMDJXKMAYTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

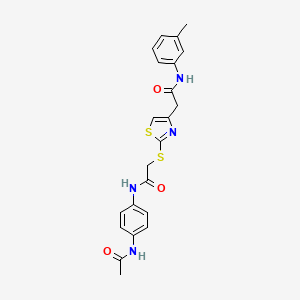
![N-(2-methylbenzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2940131.png)

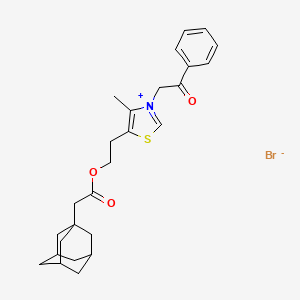
![(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2940139.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid](/img/structure/B2940140.png)
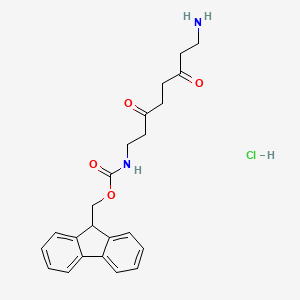

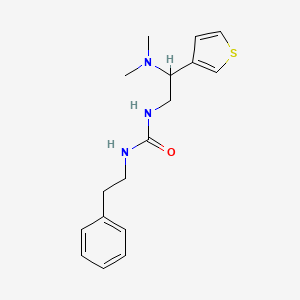
![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2940144.png)
